molecular formula C25H23N5O4S B2592375 N-(2,4-dimethoxyphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899761-27-4

N-(2,4-dimethoxyphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2592375
CAS RN: 899761-27-4
M. Wt: 489.55
InChI Key: OGMHBENEZHRWGI-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C25H23N5O4S and its molecular weight is 489.55. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structure

A study by Crabb et al. (1999) discusses the preparation of 3H-10λ5-[1,2,4]Triazolo[4,3-a]quinazolin-10-ylium-1-aminides, providing insights into the molecular and crystal structure through X-ray crystallography. This work underscores the compound's significance in understanding the structural aspects of triazoloquinazolines (Crabb et al., 1999).

Adenosine Receptor Antagonists

Burbiel et al. (2016) identified 2‐Amino[1,2,4]triazolo[1,5‐c]quinazolines as potent adenosine receptor antagonists, highlighting the potential for novel therapeutic agents targeting various adenosine receptors. This discovery is particularly relevant for developing treatments for diseases modulated by adenosine receptors (Burbiel et al., 2016).

Antihistaminic Agents

Alagarsamy et al. (2008) synthesized a series of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones, evaluating them for in vivo H(1)-antihistaminic activity. This research opens avenues for new antihistaminic agents with reduced sedative effects compared to traditional medicines (Alagarsamy et al., 2008).

Antimicrobial and Nematicidal Activities

Reddy et al. (2016) prepared a series of triazoloquinazolinylthiazolidinones and evaluated their antimicrobial and nematicidal properties. Their findings suggest the potential for these compounds in agricultural applications, offering a new approach to managing pests and diseases (Reddy et al., 2016).

Parkinson's Disease Treatment

A patent by Abdel-Magid (2014) discusses heterobicyclo-substituted-[1,2,4]Triazolo[1,5-c]quinazolin-5-amine compounds as potential treatments for central nervous system disorders, particularly Parkinson's disease. This work highlights the role of A2A receptor antagonists in managing Parkinson's disease symptoms, offering hope for new therapeutic strategies (Abdel-Magid, 2014).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(2,5-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O4S/c1-15-9-10-16(2)22(13-15)35(31,32)25-24-27-23(18-7-5-6-8-20(18)30(24)29-28-25)26-19-12-11-17(33-3)14-21(19)34-4/h5-14H,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMHBENEZHRWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

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